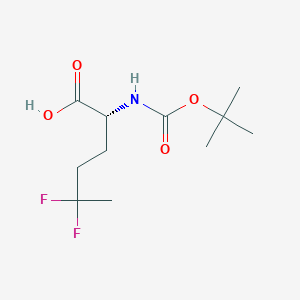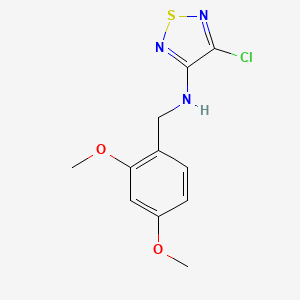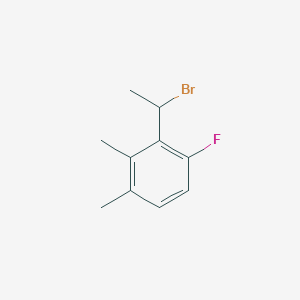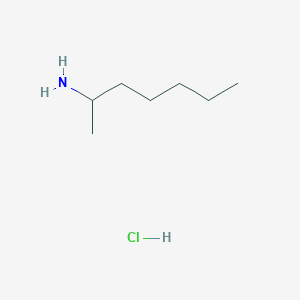
(2R)-2-(Tert-butoxycarbonylamino)-5,5-difluoro-hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(Tert-butoxycarbonylamino)-5,5-difluoro-hexanoic acid is a compound that belongs to the class of organic compounds known as carboxylic acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and two fluorine atoms on the hexanoic acid chain. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Tert-butoxycarbonylamino)-5,5-difluoro-hexanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(Tert-butoxycarbonylamino)-5,5-difluoro-hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(2R)-2-(Tert-butoxycarbonylamino)-5,5-difluoro-hexanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-(Tert-butoxycarbonylamino)-5,5-difluoro-hexanoic acid involves its reactivity as a protected amino acid derivative. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group for further reactions. This allows for the selective modification of peptides and proteins, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-(Tert-butoxycarbonylamino)-5-hexenoic acid: Similar structure but lacks the fluorine atoms.
®-3-(Tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid: Contains a trifluorophenyl group instead of difluoro-hexanoic acid.
Uniqueness
The presence of two fluorine atoms in (2R)-2-(Tert-butoxycarbonylamino)-5,5-difluoro-hexanoic acid imparts unique chemical properties, such as increased stability and reactivity, compared to similar compounds. This makes it particularly useful in synthetic chemistry and pharmaceutical research.
Propriétés
Formule moléculaire |
C11H19F2NO4 |
|---|---|
Poids moléculaire |
267.27 g/mol |
Nom IUPAC |
(2R)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H19F2NO4/c1-10(2,3)18-9(17)14-7(8(15)16)5-6-11(4,12)13/h7H,5-6H2,1-4H3,(H,14,17)(H,15,16)/t7-/m1/s1 |
Clé InChI |
XUUGMBMDWZRWJV-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CCC(C)(F)F)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC(C)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13913198.png)
![2,7-Diazaspiro[4.5]decane-6,8-dione](/img/structure/B13913202.png)

![2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13913208.png)





